molecular formula C19H23NO6 B11020450 N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-valine

N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-valine

Cat. No.: B11020450
M. Wt: 361.4 g/mol
InChI Key: SEOXJXUGXABWOC-KRWDZBQOSA-N
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Description

N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-valine is a synthetic compound that belongs to the class of chromenone derivatives. Chromenones, also known as coumarins, are a group of organic compounds with a wide range of biological activities. This particular compound is characterized by the presence of a chromenone moiety linked to an L-valine residue through an acetyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]amino]butanoic acid

InChI

InChI=1S/C19H23NO6/c1-9(2)17(18(22)23)20-15(21)8-25-13-6-10(3)7-14-16(13)11(4)12(5)19(24)26-14/h6-7,9,17H,8H2,1-5H3,(H,20,21)(H,22,23)/t17-/m0/s1

InChI Key

SEOXJXUGXABWOC-KRWDZBQOSA-N

Isomeric SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-valine typically involves multiple steps:

    Synthesis of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Acetyl Linker: The chromenone derivative is then reacted with chloroacetic acid to introduce the acetyl linker.

    Coupling with L-Valine: Finally, the acetylated chromenone is coupled with L-valine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and alkylation steps, as well as automated peptide synthesizers for the coupling step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction of the chromenone can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrochromenone derivatives.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Amino or thio derivatives of the chromenone.

Scientific Research Applications

N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-valine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new chromenone-based compounds.

    Biology: Investigated for its potential as a fluorescent probe due to the chromenone moiety’s ability to fluoresce under UV light.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical properties, such as UV absorbers and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-valine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

    Pathways: It may modulate pathways related to apoptosis and cell proliferation, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-valine is unique due to the specific combination of the chromenone moiety with an L-valine residue, which may confer distinct biological activities and chemical properties compared to other chromenone derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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